4-Methylthiophene-2-carboxylic acid
Overview
Description
4-Methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique chemical properties and is widely used in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
This compound is a heterocyclic building block , which suggests that it may be used in the synthesis of more complex molecules that interact with specific biological targets.
Result of Action
The molecular and cellular effects of 4-Methylthiophene-2-carboxylic acid are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylthiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylthiophene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields the desired carboxylic acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 4-methylthiophene. This process involves the use of metal catalysts, such as palladium or platinum, to facilitate the oxidation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles like halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Comparison with Similar Compounds
4-Methylthiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 4-position, leading to different reactivity and applications.
3-Methylthiophene-2-carboxylic acid: The methyl group is positioned differently, affecting the compound’s chemical properties and reactivity.
Uniqueness: The presence of the methyl group at the 4-position in this compound imparts unique electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-methylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIVJGQMXZZPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383233 | |
Record name | 4-Methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-78-1 | |
Record name | 4-Methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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